molecular formula C14H22O B8624500 4-(2,2-Dimethylpropyl)-2-propylphenol CAS No. 653578-16-6

4-(2,2-Dimethylpropyl)-2-propylphenol

Cat. No.: B8624500
CAS No.: 653578-16-6
M. Wt: 206.32 g/mol
InChI Key: WJMLVRZVSZZSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The following product description is based on available data for a related compound, 4-(2,2-Dimethylpropyl)-phenol, and inferred properties. Specific research data on 4-(2,2-Dimethylpropyl)-2-propylphenol is currently limited. This compound is a phenolic compound of significant interest in biochemical research. Its structure suggests potential as a modulator of key enzymatic activities. Research on analogous alkylphenols, particularly 2-propylphenol, indicates a promising mechanism of action. Studies have shown that 2-propylphenol acts as an allosteric modulator of the atypical kinase-like protein COQ8A, which is a key player in the biosynthesis of coenzyme Q (CoQ), an essential cellular cofactor and antioxidant . By binding to COQ8A, 2-propylphenol enhances its ATPase activity and increases its affinity for nucleotides, a mechanism that could help boost endogenous CoQ production and offers a potential therapeutic strategy for conditions related to CoQ deficiency . This makes this compound, with its combined alkyl substitutions, a valuable compound for researchers investigating mitochondrial function, CoQ biosynthesis pathways, and the development of small-molecule tools for probing protein function. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

653578-16-6

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-2-propylphenol

InChI

InChI=1S/C14H22O/c1-5-6-12-9-11(7-8-13(12)15)10-14(2,3)4/h7-9,15H,5-6,10H2,1-4H3

InChI Key

WJMLVRZVSZZSNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)CC(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Compared Compounds
Compound Name Substituents (Position) Functional Groups/Backbone Key References
4-(2,2-Dimethylpropyl)-2-propylphenol 2-propyl (C2), neopentyl (C4) Phenol
4,4’-Isopropylidenediphenol Isopropylidene bridge (C4, C4’) Bisphenol (two phenol rings)
2,2’-Thiobis[4-(1,1-dimethylpropyl)phenol] Thiobis bridge (S-link), neopentyl (C4) Phenol with sulfur linkage
4,4’-Sulfonyldiphenol Sulfonyl bridge (C4, C4’) Bisphenol sulfone
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid Cyclopropane carbonyl (C4), methylpropanoic acid Carboxylic acid derivative
Key Observations :
  • Electronic Effects: Sulfonyl (in 4,4’-sulfonyldiphenol) and thiobis (in 2,2’-thiobis[4-(1,1-dimethylpropyl)phenol]) bridges enhance thermal stability and oxidative resistance, making them preferable in high-performance polymers .
  • Bioactivity: Carboxylic acid derivatives (e.g., 2-(4-(cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid) exhibit distinct solubility and bioavailability profiles due to ionizable carboxyl groups, unlike non-ionic phenolic compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 4,4’-Isopropylidenediphenol 2,2’-Thiobis[4-(1,1-dimethylpropyl)phenol]
Molecular Weight (g/mol) ~220 (estimated) 228.29 ~450 (estimated)
Solubility Low in water; soluble in organics Insoluble in water Low water solubility
Thermal Stability Moderate High (due to bisphenol A structure) Very high (S-linkage resists oxidation)
Melting Point Not reported 155–158°C Not reported
Notes :
  • Thermal Stability : The sulfur atom in thiobis derivatives () enhances resistance to thermal degradation compared to oxygen-bridged analogues.

Q & A

Q. What are the recommended methods for synthesizing 4-(2,2-Dimethylpropyl)-2-propylphenol, and what challenges arise during purification?

Synthesis typically involves Friedel-Crafts alkylation or phenolic coupling reactions. A key challenge is regioselectivity due to steric hindrance from the bulky 2,2-dimethylpropyl group. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate isomers. Crystallization in non-polar solvents (e.g., pentane) may improve yield but requires precise temperature control to avoid co-precipitation of byproducts. For structural analogs, X-ray crystallography has been used to confirm regiochemistry, as seen in related compounds like (5S)-4-(2,2-dimethylpropyl)-5-isopropyl-1,1,3,4-oxadiazinan-2-one .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions, though overlapping signals (e.g., propyl vs. dimethylpropyl groups) may require 2D techniques like COSY or HSQC.
  • X-ray Crystallography : Critical for unambiguous structural confirmation. For example, a related compound crystallized in the monoclinic space group P2₁ with an R factor of 0.052, validated using Bruker diffraction systems and SHELXL97 software .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns help identify substituent branching.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is lipophilic due to its alkyl substituents, showing poor solubility in water but high solubility in DMSO or chloroform. Stability tests in DMSO at 25°C over 48 hours (monitored via HPLC) are recommended. Oxidative degradation of phenolic analogs is common; thus, storage under inert gas (e.g., argon) at −20°C is advised.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may stem from impurities, solvent effects, or assay variability. To address this:

  • Purity Validation : Use HPLC (≥95% purity) with diode-array detection to rule out interference from degradation products.
  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) in triplicate across independent assays.
  • Control Comparisons : Include structurally similar compounds (e.g., 2-methoxy-4-propylphenol) to assess specificity .

Q. What experimental design considerations are critical for studying this compound’s enzyme inhibition potential?

  • Enzyme Selection : Prioritize phenol-processing enzymes (e.g., tyrosinase or cytochrome P450 isoforms) based on structural analogs’ interactions .
  • Kinetic Assays : Use fluorometric or colorimetric substrates (e.g., L-DOPA for tyrosinase) with Michaelis-Menten analysis to determine inhibition constants (Kᵢ).
  • Molecular Docking : Compare docking scores (e.g., AutoDock Vina) against crystallographic data from related phenolic derivatives to predict binding modes .

Q. How should researchers approach ecological toxicity testing given limited data?

While no ecotoxicological data exists for this compound, extrapolate from structurally similar phenols:

  • Acute Toxicity : Conduct Daphnia magna 48-hour immobilization tests (OECD 202) with concentrations up to 100 mg/L.
  • Bioaccumulation : Estimate log Kₒw (octanol-water partition coefficient) via computational tools (e.g., EPI Suite) to assess bioaccumulative potential.
  • Regulatory Alignment : Follow protocols from IFRA standards for phenolic derivatives, which derive safety limits using endpoint-driven assessments (e.g., dermal sensitization thresholds) .

Data Contradiction Analysis

Q. How to interpret conflicting results in antioxidant assays (e.g., DPPH vs. ORAC)?

Discrepancies arise from mechanistic differences:

  • DPPH : Measures hydrogen atom transfer (HAT), which may underperform for sterically hindered phenols.
  • ORAC : Assesses peroxyl radical scavenging via electron transfer (ET), more sensitive to substituent electronic effects.
  • Resolution : Normalize results to trolox equivalents and compare against control phenols (e.g., BHT). Use ESR spectroscopy to directly quantify radical quenching efficiency .

Methodological Resources

TechniqueApplicationKey ParametersReference
X-ray CrystallographyStructural validationSpace group P2₁, R factor ≤0.06
HPLC-PDAPurity analysisC18 column, 1.0 mL/min flow, λ=254 nm
Molecular DockingBinding mode predictionAutoDock Vina, ΔG ≤ −6.0 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.